2,5,7-Trimethylnonane
CAS No.: 62184-14-9
Cat. No.: VC19468434
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62184-14-9 |
|---|---|
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| IUPAC Name | 2,5,7-trimethylnonane |
| Standard InChI | InChI=1S/C12H26/c1-6-11(4)9-12(5)8-7-10(2)3/h10-12H,6-9H2,1-5H3 |
| Standard InChI Key | KMBPYTMBXFKXON-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CC(C)CCC(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2,5,7-Trimethylnonane belongs to the class of trimethylated alkanes, where branching significantly influences its physical and chemical behavior. Its IUPAC name, 2,5,7-trimethylnonane, reflects the positions of methyl substituents on the nine-carbon chain. The molecular structure can be represented by the SMILES notation CCC(C)CC(C)CCC(C)C, which encodes the branching pattern .
The compound’s Standard InChIKey (KMBPYTMBXFKXON-UHFFFAOYSA-N) and InChI identifier (InChI=1S/C12H26/c1-6-11(4)9-12(5)8-7-10(2)3/h10-12H,6-9H2,1-5H3) provide precise descriptors for computational and database applications .
Table 1: Key Molecular Properties of 2,5,7-Trimethylnonane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.33 g/mol | |
| CAS Registry Number | 62184-14-9 | |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
Synthesis and Production Methods
Conventional Synthetic Routes
2,5,7-Trimethylnonane is synthesized through alkylation of shorter alkanes or catalytic cracking of larger hydrocarbons. For example, the alkylation of isobutane with olefins in the presence of acid catalysts can yield branched alkanes. Recent advances emphasize sustainable methods, such as the use of methyl isobutyl ketone (MIBK) derivatives. A dual-bed catalytic system involving Pd-MgAl-HT and Cu/SiO₂ catalysts has been employed to hydrodeoxygenate MIBK into branched alkanes like 2,4,8-trimethylnonane, suggesting adaptable pathways for 2,5,7-isomer production .
Challenges in Isomer-Specific Synthesis
Selective synthesis of 2,5,7-trimethylnonane remains challenging due to the propensity of branched alkanes to form multiple isomers. For instance, 2,5,8-trimethylnonane (CAS 49557-09-7) and 2,4,8-trimethylnonane (CAS 49542-74-7) are common byproducts, requiring precise control over reaction conditions to favor the desired isomer .
Table 2: Comparative Synthetic Yields of Trimethylnonane Isomers
| Isomer | Synthesis Method | Yield (%) | Catalyst | Source |
|---|---|---|---|---|
| 2,4,8-Trimethylnonane | MIBK hydrodeoxygenation | 73.0 | Cu/SiO₂ | |
| 2,5,7-Trimethylnonane | Alkylation/Cracking | Not reported | Acid catalysts |
Physicochemical Properties and Isomer Comparisons
Branching Effects on Physical Properties
The position of methyl groups profoundly affects properties such as boiling point, viscosity, and reactivity. For example, 2,5,7-trimethylnonane’s branching reduces its melting point compared to linear alkanes, enhancing its utility as a low-temperature lubricant. In contrast, 2,5,8-trimethylnonane exhibits a slightly higher boiling point due to differences in molecular symmetry .
Spectroscopic Characterization
Carbon-13 NMR studies of related trimethylated alkanes, such as 3,5,7-trimethylnonane, reveal distinct chemical shifts for methyl carbons (δ 15–25 ppm) and quaternary carbons (δ 35–45 ppm) . These findings provide a framework for predicting 2,5,7-trimethylnonane’s spectroscopic signatures, though experimental data remain scarce.
Applications in Industry and Research
Solvent and Intermediate Uses
2,5,7-Trimethylnonane serves as a nonpolar solvent in organic reactions and a precursor for surfactants like sodium dodecylsulfate (SDS) . Its branched structure improves solubility for hydrophobic compounds compared to linear alkanes.
Fuel and Lubricant Formulations
The compound’s high cetane number and thermal stability make it a candidate for synthetic diesel additives. Blending 2,4,8-trimethylnonane into jet fuel without hydroisomerization demonstrates the potential for similar applications with the 2,5,7-isomer .
Future Research Directions
Expanding Synthetic Methodologies
Developing enantioselective catalysis to produce 2,5,7-trimethylnonane with high purity is critical. Advances in zeolite catalysts and flow reactor systems could address current yield limitations .
Environmental and Toxicological Profiling
Despite its industrial relevance, data on 2,5,7-trimethylnonane’s environmental persistence and toxicity are lacking. Regulatory agencies require comprehensive studies to assess its ecological impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume